molecular formula C8H14O B14460328 2,2-Dimethyl-3-cyclohexen-1-ol CAS No. 73374-46-6

2,2-Dimethyl-3-cyclohexen-1-ol

Katalognummer: B14460328
CAS-Nummer: 73374-46-6
Molekulargewicht: 126.20 g/mol
InChI-Schlüssel: NZLMKBPJMVGJHB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,2-Dimethyl-3-cyclohexen-1-ol is an organic compound with the molecular formula C8H14O It is a cyclohexene derivative with two methyl groups attached to the second carbon and a hydroxyl group attached to the first carbon of the cyclohexene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2,2-Dimethyl-3-cyclohexen-1-ol can be synthesized through several methods. One common approach involves the reduction of 2,2-dimethyl-3-cyclohexen-1-one using a reducing agent such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reaction typically takes place in an inert solvent like diethyl ether or tetrahydrofuran (THF) under controlled temperature conditions .

Industrial Production Methods

Industrial production of this compound may involve catalytic hydrogenation of the corresponding ketone or other precursor compounds. The process often utilizes metal catalysts such as palladium or platinum supported on carbon, and the reaction is carried out under high pressure and temperature to achieve high yields .

Analyse Chemischer Reaktionen

Types of Reactions

2,2-Dimethyl-3-cyclohexen-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).

    Reduction: The compound can be further reduced to form saturated alcohols using reducing agents such as LiAlH4 or NaBH4.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions

    Oxidizing Agents: CrO3, KMnO4

    Reducing Agents: LiAlH4, NaBH4

    Substitution Reagents: SOCl2, PBr3

Major Products

    Oxidation: 2,2-Dimethyl-3-cyclohexen-1-one

    Reduction: 2,2-Dimethylcyclohexanol

    Substitution: 2,2-Dimethyl-3-cyclohexen-1-chloride or bromide

Wissenschaftliche Forschungsanwendungen

2,2-Dimethyl-3-cyclohexen-1-ol has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2,2-dimethyl-3-cyclohexen-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound’s cyclohexene ring can participate in various chemical reactions, affecting cellular processes and signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Cyclohexanol: A simple cyclohexane derivative with a hydroxyl group.

    2-Cyclohexen-1-ol: A cyclohexene derivative with a hydroxyl group at the first carbon.

    3-Cyclohexen-1-ol: Another cyclohexene derivative with a hydroxyl group at the first carbon.

Uniqueness

2,2-Dimethyl-3-cyclohexen-1-ol is unique due to the presence of two methyl groups at the second carbon, which influences its chemical reactivity and physical properties.

Eigenschaften

CAS-Nummer

73374-46-6

Molekularformel

C8H14O

Molekulargewicht

126.20 g/mol

IUPAC-Name

2,2-dimethylcyclohex-3-en-1-ol

InChI

InChI=1S/C8H14O/c1-8(2)6-4-3-5-7(8)9/h4,6-7,9H,3,5H2,1-2H3

InChI-Schlüssel

NZLMKBPJMVGJHB-UHFFFAOYSA-N

Kanonische SMILES

CC1(C=CCCC1O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.